molecular formula C14H15N3O4 B12181083 N-(1H-indol-1-ylacetyl)glycylglycine

N-(1H-indol-1-ylacetyl)glycylglycine

Cat. No.: B12181083
M. Wt: 289.29 g/mol
InChI Key: CEFOYQJMGXGKSQ-UHFFFAOYSA-N
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Description

N-(1H-indol-1-ylacetyl)glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-ylacetyl)glycylglycine typically involves the following steps:

    Formation of Indole Acetyl Intermediate: The indole moiety is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling with Glycylglycine: The acetylated indole is then coupled with glycylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of automated synthesis equipment and purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-1-ylacetyl)glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

N-(1H-indol-1-ylacetyl)glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-1-ylacetyl)glycylglycine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The glycylglycine dipeptide may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simple dipeptide of glycine, used as a buffer in biological systems.

    Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth regulation.

Uniqueness

N-(1H-indol-1-ylacetyl)glycylglycine is unique due to its combination of the indole moiety with a glycylglycine dipeptide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

2-[[2-[(2-indol-1-ylacetyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H15N3O4/c18-12(16-8-14(20)21)7-15-13(19)9-17-6-5-10-3-1-2-4-11(10)17/h1-6H,7-9H2,(H,15,19)(H,16,18)(H,20,21)

InChI Key

CEFOYQJMGXGKSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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